Retigabine - 150812-12-7

Retigabine

Catalog Number: EVT-288248
CAS Number: 150812-12-7
Molecular Formula: C16H18FN3O2
Molecular Weight: 303.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Retigabine, also known as Ezogabine in the United States, is a novel chemical compound with significant applications in scientific research, particularly in the field of neurophysiology. It is classified as a potassium channel opener, specifically targeting the KCNQ (Kv7) family of voltage-gated potassium channels. [] Retigabine is recognized as the first-in-class KCNQ channel opener approved for therapeutic use in humans. [, ]

Molecular Structure Analysis

While detailed molecular structure analysis of Retigabine is limited in the provided papers, research highlights key structural features crucial for its interaction with KCNQ channels. A conserved tryptophan residue (Trp-265 in KCNQ3 numbering) within the S5 transmembrane segment of KCNQ channels has been identified as critical for retigabine binding. [, ] Further studies using chimeric KCNQ channels indicate that the presence of this tryptophan residue in all subunits forming the functional tetrameric channel is necessary for retigabine sensitivity. [] Additional residues, including Leu-314 within the pore region and Leu-272 in the S5 segment, are also suggested to contribute to the retigabine binding site. []

Mechanism of Action

Retigabine's primary mechanism of action involves enhancing the activity of KCNQ potassium channels. These channels play a crucial role in regulating neuronal excitability by controlling the flow of potassium ions across the cell membrane. [, , ] Retigabine binds to a specific site within the pore region of KCNQ channels, causing a shift in the voltage dependence of channel activation towards more negative potentials. [, , ] This shift effectively makes the channels easier to open, leading to increased potassium efflux, hyperpolarization of the neuronal membrane, and ultimately a reduction in neuronal excitability. [, , ]

Applications
  • Epilepsy Research: Retigabine has been extensively studied as a potential treatment for epilepsy, showing efficacy in reducing seizure frequency in animal models and human clinical trials. [, , , , , , ] Its unique mechanism of action provides a novel approach to anticonvulsant therapy.
  • Neuropathic Pain Research: Studies demonstrate Retigabine's potential for alleviating neuropathic pain in animal models. [, , ] Its ability to modulate neuronal excitability suggests possible therapeutic applications in managing chronic pain conditions.
  • Urological Research: Retigabine has been investigated for its effects on urinary bladder function, showing potential for treating overactive bladder by reducing detrusor muscle contractility. [, , , ]
  • Cardiovascular Research: While Retigabine does not directly activate the cardiac KCNQ1 channel, its effects on vascular smooth muscle suggest potential applications in cardiovascular research. [, ]
  • Neurodegenerative Disease Research: Retigabine's neuroprotective properties have been highlighted, suggesting potential applications in research related to stroke and neurodegenerative diseases. []
Future Directions
  • Refining Retigabine Analogs: Further research focusing on developing Retigabine analogs with improved selectivity for specific KCNQ subtypes could lead to more targeted therapies with reduced side effects. [, ]
  • Investigating Combination Therapies: Exploring the combined use of Retigabine with other drugs could enhance its therapeutic efficacy in various conditions like epilepsy and neuropathic pain. []
  • Elucidating Detailed Binding Interactions: Continuing research to fully characterize the molecular interactions between Retigabine and KCNQ channels, including the precise binding site and mode of action, could inform the development of more effective potassium channel modulators. [, ]
  • Exploring Novel Applications: Expanding research on Retigabine's applications in other areas, such as neurodegenerative diseases and cardiovascular conditions, could lead to new therapeutic avenues for managing these conditions. []
  • Personalized Therapy: Investigating the use of Retigabine in personalized treatment approaches for epilepsy based on specific KCNQ2 mutations could improve treatment outcomes for patients with genetic forms of epilepsy. []

AWD21-360

Compound Description: AWD21-360 is the partially active acetylated metabolite of retigabine. []

Relevance: AWD21-360 is a metabolite of retigabine, indicating a structural similarity. While it exhibits some activity, it is only partially active compared to retigabine. []

Flupirtine

Compound Description: Flupirtine is a centrally acting, non-opioid analgesic with muscle relaxant, neuroprotective and anticonvulsant properties. Similar to retigabine, it acts as a selective opener of voltage-gated potassium channels, particularly the KV7 family, including KCNQ2/3 channels. [, ]

Relevance: Flupirtine shares a similar mechanism of action with retigabine, both targeting and activating KV7/KCNQ potassium channels, particularly KCNQ2/3, to exert their therapeutic effects. [, ]

ICA-27243

Compound Description: ICA-27243 is a positive modulator of KCNQ (Kv7) potassium channels with some selectivity for the KCNQ2/3 subtype. []

Relevance: Similar to retigabine, ICA-27243 activates KCNQ potassium channels, and both compounds show similar potency for the KCNQ2/3 subtype. This suggests that both drugs may share overlapping binding sites or mechanisms of action on this specific channel subtype. []

BMS-204352

Compound Description: BMS-204352 is a positive modulator of KCNQ channels. []

Relevance: While both BMS-204352 and retigabine activate KCNQ channels, BMS-204352 exhibits weaker potency compared to retigabine. This difference suggests potential variations in their binding affinities or modes of interaction with the channel. []

S-(1)

Compound Description: S-(1) is a positive modulator of KCNQ channels. []

Relevance: Similar to BMS-204352, S-(1) also demonstrates a weaker potency in activating KCNQ channels compared to retigabine, indicating potential differences in their pharmacological profiles. []

Linopirdine

Compound Description: Linopirdine is a selective blocker of KCNQ (Kv7) potassium channels, particularly KCNQ2/3. [, , ]

Relevance: Linopirdine antagonizes the effects of retigabine by blocking the KCNQ channels that retigabine activates. This opposing action highlights the role of KCNQ channels as the primary target for retigabine's therapeutic effects. [, , ]

XE991 (4-pyridinylmethyl-9(10H)-anthracenone)

Compound Description: XE991 is a selective blocker of KCNQ (Kv7) potassium channels. [, , ]

Relevance: XE991 acts as a pharmacological tool to block the effects of retigabine, further supporting the understanding that retigabine's mechanism of action involves the activation of KCNQ channels. [, , ]

Properties

CAS Number

150812-12-7

Product Name

Retigabine

IUPAC Name

ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate

Molecular Formula

C16H18FN3O2

Molecular Weight

303.33 g/mol

InChI

InChI=1S/C16H18FN3O2/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11/h3-9,19H,2,10,18H2,1H3,(H,20,21)

InChI Key

PCOBBVZJEWWZFR-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N

Solubility

At room temperature ... practically insoluble in aqueous media above pH4, while the solubility is higher in polar organic solvents

Synonyms

D 20443
D 23129
D-20443
D-23129
ethyl N-(2-amino-4-(4-fluorobenzylamino)phenyl)carbamate hydrochloride
ezogabine
N-(2-amino-4-(4-fluorobenzylamino)phenyl)carbamic acid ethyl ester
Potiga
retigabine

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.